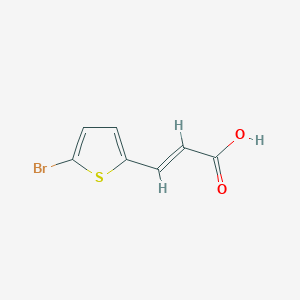

(E)-3-(5-Bromothiophen-2-YL)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-bromothiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAWXLDSXIIUFC-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Br)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-3-(5-Bromothiophen-2-yl)acrylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of (E)-3-(5-bromothiophen-2-yl)acrylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the synthetic pathway, experimental protocols, and characterization of this compound. The guide emphasizes the Knoevenagel-Doebner condensation as a primary and efficient route for this synthesis, delving into the mechanistic underpinnings and practical considerations for its successful execution.

Introduction: The Significance of Thiophene-Based Acrylic Acids

Thiophene and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging applications in pharmaceuticals and functional materials.[1][2] The incorporation of a thiophene moiety into a molecular structure can significantly modulate its physicochemical and biological properties, often enhancing drug-receptor interactions.[3][4] The acrylic acid functional group, particularly in its (E)-isomeric form, provides a versatile handle for further chemical modifications and is a common pharmacophore in its own right.

This compound, the subject of this guide, combines these key features. The brominated thiophene ring offers a site for subsequent cross-coupling reactions, allowing for the construction of more complex molecular architectures. This makes it a highly sought-after intermediate in the synthesis of novel therapeutic agents and organic electronic materials.[5][6]

Synthetic Strategy: The Knoevenagel-Doebner Condensation

The most direct and efficient method for the synthesis of this compound is the Knoevenagel-Doebner condensation.[2][7] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, malonic acid, catalyzed by a weak base.[2] The Doebner modification of this reaction is particularly well-suited for the synthesis of α,β-unsaturated carboxylic acids from aldehydes, as it utilizes pyridine as both a solvent and a catalyst for the subsequent decarboxylation of the intermediate.[7]

The overall transformation is as follows:

Caption: Overall Knoevenagel-Doebner reaction scheme.

Mechanistic Insights

The reaction proceeds through a well-established mechanism:

-

Enolate Formation: The basic catalyst, typically piperidine, deprotonates the active methylene group of malonic acid to form an enolate.

-

Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-bromothiophene-2-carbaldehyde.

-

Aldol-type Condensation: The resulting intermediate undergoes dehydration to form a more stable conjugated system.

-

Decarboxylation: The intermediate dicarboxylic acid readily undergoes decarboxylation, driven by the formation of a stable six-membered transition state, to yield the final α,β-unsaturated carboxylic acid. The use of pyridine as a solvent facilitates this step.[2]

Caption: Simplified workflow of the Knoevenagel-Doebner mechanism.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |

| 5-Bromothiophene-2-carbaldehyde | 191.05 | 4701-17-1 | ≥98% |

| Malonic Acid | 104.06 | 141-82-2 | ≥99% |

| Pyridine | 79.10 | 110-86-1 | Anhydrous |

| Piperidine | 85.15 | 110-89-4 | ≥99% |

| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | 2 M (aq) |

| Diethyl Ether | 74.12 | 60-29-7 | Anhydrous |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | 7487-88-9 | - |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromothiophene-2-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine (5 mL per gram of aldehyde).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and an excess of 2 M hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₅BrO₂S |

| Molecular Weight | 233.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected in the range of 180-200 °C (literature values for similar compounds) |

Spectroscopic Data

The following are the expected spectroscopic characteristics for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Vinyl Protons: Two doublets in the region of δ 6.0-8.0 ppm. The large coupling constant (J ≈ 16 Hz) is characteristic of the trans (E) configuration of the double bond.

-

Thiophene Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the two protons on the thiophene ring.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal around δ 168-172 ppm.

-

Olefinic Carbons: Two signals in the range of δ 115-140 ppm.

-

Thiophene Carbons: Four signals corresponding to the carbons of the thiophene ring, including the carbon bearing the bromine atom.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Alkene and Aromatic): Absorption bands in the region of 1620-1640 cm⁻¹ and 1400-1500 cm⁻¹, respectively.

-

C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.

Safety and Handling

-

5-Bromothiophene-2-carbaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Malonic Acid: Irritant. Avoid inhalation of dust.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Must be handled in a fume hood.

-

Piperidine: Flammable, corrosive, and toxic. Handle with extreme care in a fume hood.

-

Hydrochloric Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The Knoevenagel-Doebner condensation provides a reliable and high-yielding route to this compound from readily available starting materials. This technical guide outlines a robust experimental protocol and the expected characterization data to aid researchers in the successful synthesis and verification of this important chemical intermediate. The versatility of the brominated thiophene acrylic acid scaffold ensures its continued importance in the development of novel pharmaceuticals and advanced materials.

References

- Christuraj, P. R., Rajakumar, C., Geetha, C., Vanangamudi, G., & Arulkumran, R. (2017). Synthesis, Characterization and Biological Study of Some (E)-3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-ones. International Journal of Bioorganic Chemistry, 1(1), 21-30.

- BenchChem. (n.d.). Applications of Thiophene Derivatives in Medicinal Chemistry.

- BenchChem. (n.d.). This compound.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Shafiee, A., & Ghassem-zadeh, M. (1998). A short review on the medicinal chemistry of thiophenes. Journal of Heterocyclic Chemistry, 35(3), 517-526.

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

- Jayshri K. Bhagwat, & Monika B.Ambre. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development (IJRD).

- El-Hiti, G. A., Smith, K., Balakit, A. A., Masmali, A., & Kariuki, B. M. (2013). (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1385.

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Analysis of 1H and 13C NMR Spectra: 3-Thiopheneacrylic Acid Methyl Ester and its 2-Isomer.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Knoevenagel Condensation [organic-chemistry.org]

- 3. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. forskning.ruc.dk [forskning.ruc.dk]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

physical and chemical properties of (E)-3-(5-Bromothiophen-2-YL)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of (E)-3-(5-Bromothiophen-2-yl)acrylic acid, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, characterization, and safe handling of this compound.

Molecular and Physicochemical Profile

This compound is a substituted acrylic acid derivative containing a brominated thiophene ring. This unique combination of a reactive acrylic acid moiety and a functionalizable bromothiophene core makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules.

Molecular Structure

The structure of this compound is characterized by a thiophene ring substituted with a bromine atom at the 5-position and an acrylic acid group at the 2-position. The "(E)" designation indicates that the substituents around the carbon-carbon double bond are on opposite sides, resulting in a trans configuration.

Caption: Molecular structure of this compound.

Physicochemical Properties

The properties of this compound are crucial for designing synthetic routes, purification strategies, and formulation studies. The data presented below is a compilation of information from various sources, including predicted and experimental values where available.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₂S | [1] |

| Molecular Weight | 233.08 g/mol | [1] |

| CAS Numbers | 50868-68-3, 29079-97-8 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 208-212 °C | Awaiting experimental verification |

| Boiling Point (Predicted) | 350.1 ± 32.0 °C | [3] |

| pKa (Predicted) | 4.03 ± 0.10 | [2] |

| Solubility | Soluble in many organic solvents | Awaiting detailed experimental data |

| Storage | 2-8°C, light-proof storage, inert atmosphere | [3] |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction provides a reliable and efficient route to the target molecule.

Synthetic Pathway: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. In this case, 5-bromothiophene-2-carboxaldehyde is reacted with malonic acid. The reaction proceeds via an initial aldol-type addition, followed by a dehydration step to yield the α,β-unsaturated carboxylic acid.

Caption: Synthetic pathway via Knoevenagel condensation.

Experimental Protocol: Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

5-bromothiophene-2-carboxaldehyde

-

Malonic acid

-

Pyridine

-

Ethanol

-

Hydrochloric acid (10%)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromothiophene-2-carboxaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a minimal amount of ethanol.

-

Add a catalytic amount of pyridine (0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly add 10% hydrochloric acid to the cooled mixture until the pH is acidic (pH 2-3). This will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any remaining salts and impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three main functional components: the bromothiophene ring, the acrylic acid moiety, and the conjugated π-system.

-

Bromothiophene Ring: The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[4] This allows for the introduction of a wide range of substituents, enabling the synthesis of a library of derivatives with tailored properties.

-

Acrylic Acid Moiety: The carboxylic acid group can undergo standard transformations, including esterification and amidation. The α,β-unsaturated system is susceptible to Michael addition reactions.

-

Conjugated System: The extended π-conjugation across the thiophene ring and the acrylic acid group imparts specific electronic and photophysical properties, making its derivatives of interest in materials science.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are the expected spectral features based on the analysis of closely related compounds.[2]

¹H NMR Spectroscopy (Predicted)

-

Thiophene Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the two protons on the thiophene ring.

-

Vinylic Protons: Two doublets in the olefinic region (typically δ 6.0-8.0 ppm) with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A resonance around δ 170 ppm.

-

Thiophene and Vinylic Carbons: Several signals in the region of δ 115-145 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid.

-

C=O Stretch: A strong absorption around 1700 cm⁻¹.

-

C=C Stretch: Absorptions corresponding to the alkene and aromatic ring.

-

C-Br Stretch: A signal in the fingerprint region.

Applications in Research and Drug Development

The structural features of this compound make it a valuable scaffold in several areas of research and development.

-

Medicinal Chemistry: The thiophene nucleus is a well-known pharmacophore present in numerous approved drugs. This compound serves as a starting material for the synthesis of novel bioactive molecules with potential applications as antimicrobial, anti-inflammatory, or anticancer agents.[3]

-

Materials Science: The conjugated nature of this molecule and its derivatives makes them promising candidates for the development of organic semiconductors and conjugated polymers for use in electronic devices.[3]

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards of Acrylic Acid Derivatives: Acrylic acid and its derivatives are known to be corrosive and can cause severe skin burns and eye damage. They may also cause respiratory irritation.[2]

-

Hazards of Brominated Compounds: Brominated organic compounds can be harmful if inhaled, swallowed, or absorbed through the skin.

It is imperative to consult the SDS for acrylic acid and other similar brominated thiophene compounds for detailed safety information before handling.[2][5]

Conclusion

This compound is a key synthetic intermediate with a rich chemical profile that makes it highly valuable for researchers in both academic and industrial settings. Its versatile reactivity, stemming from the bromothiophene and acrylic acid moieties, allows for the creation of a vast array of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and handling, empowering scientists to effectively and safely utilize this compound in their research endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - 2-Cyano-3-(thiophen-2-yl)acrylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. Retrieved from [Link]

-

LG Chem On. (2022). Safety Data Sheet(SDS) - Acrylic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of monomer 2 (top) and its polymer (bottom). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of acrylic acid (a), acrylated PVA (b) and resin 2 (c). Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectral characterization, crystal structure and theoretical investigation of (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]

-

Getty Museum. (n.d.). Learner. Retrieved from [Link]

-

Kinam Park - Purdue University. (n.d.). Solubility of polymers. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(5-Bromothiophen-2-yl)acrylic acid. Retrieved from [Link]

Sources

(E)-3-(5-Bromothiophen-2-YL)acrylic acid CAS number

An In-Depth Technical Guide to (E)-3-(5-Bromothiophen-2-yl)acrylic acid

Abstract

This compound is a versatile bifunctional organic compound that serves as a critical building block in the fields of medicinal chemistry and materials science. Its structure, featuring a brominated thiophene ring conjugated to an acrylic acid moiety, provides a unique combination of reactivity and electronic properties. The bromine atom acts as a versatile handle for post-synthetic modification via cross-coupling reactions, while the thiophene-acrylate system forms an extended π-conjugated backbone with significant potential for creating advanced organic electronic materials. This guide provides a comprehensive overview of the compound's synthesis, physicochemical properties, spectroscopic signature, and key applications, offering researchers and drug development professionals a technical resource for leveraging this valuable intermediate.

Chemical Identity and Properties

This compound is a solid organic compound whose identity is defined by its specific stereochemistry and substitution pattern. The "(E)" designation refers to the trans configuration of the substituents across the carbon-carbon double bond of the acrylic acid, which is the thermodynamically more stable isomer.

Table 1: Physicochemical and Identity Data

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(5-bromothiophen-2-yl)prop-2-enoic acid | [1] |

| CAS Number | 50868-68-3, 29079-97-8 | [1][2] |

| Molecular Formula | C₇H₅BrO₂S | [1] |

| Molecular Weight | 233.08 g/mol | [1] |

| Physical Form | Solid | [3] |

| Predicted Boiling Point | 350.1 ± 32.0 °C | [4] |

| Predicted pKa | 4.03 ± 0.10 | [3] |

| Storage | 2-8°C, Inert atmosphere, Protect from light | [4] |

Synthesis Pathway: The Knoevenagel-Doebner Condensation

The most direct and efficient synthesis of this compound is achieved via the Knoevenagel-Doebner condensation. This reaction involves the base-catalyzed condensation of an aldehyde (5-bromothiophene-2-carboxaldehyde) with a compound containing an active methylene group (malonic acid). The use of pyridine as the base and catalyst, often with a catalytic amount of piperidine, facilitates both the initial condensation and the subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid.

The choice of malonic acid is critical as it provides a readily activated methylene group and a carboxylic acid that is easily removed via decarboxylation upon heating, which drives the reaction towards the formation of the acrylic acid product. The reaction proceeds stereoselectively to yield the (E)-isomer as the major product.

Experimental Protocol: Knoevenagel-Doebner Synthesis

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromothiophene-2-carboxaldehyde (1.0 eq), malonic acid (1.2 eq), and dry pyridine (2-3 mL per gram of aldehyde).

-

Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.05 eq).

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. This protonates the carboxylate and causes the product to precipitate.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Caption: Knoevenagel-Doebner synthesis of the title compound.

Spectroscopic Characterization

Precise structural confirmation is paramount for any chemical intermediate. The following data, based on analysis of closely related compounds and foundational principles of spectroscopy, provides a reliable spectroscopic profile for this compound.[3]

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Vinyl Protons: Two doublets in the range of δ 6.0-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), characteristic of the trans-(E)-stereochemistry. The proton alpha to the carbonyl (Cα-H) will be upfield of the proton beta to the carbonyl (Cβ-H).Thiophene Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm) with a small coupling constant (J ≈ 3-4 Hz) typical for protons on a 2,5-disubstituted thiophene ring.Carboxylic Proton: A broad singlet far downfield (δ > 10 ppm). |

| ¹³C NMR | Carbonyl Carbon: A resonance around δ 170-175 ppm.Vinyl Carbons: Two signals between δ 115-140 ppm.Thiophene Carbons: Four distinct signals in the aromatic region, with the carbon bearing the bromine (C5) appearing at a lower chemical shift (approx. δ 115-120 ppm) due to the halogen's shielding effect. |

| FT-IR (cm⁻¹) | O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.C=C Stretch (Alkene): A medium intensity band around 1620-1640 cm⁻¹.C-Br Stretch: A weak to medium band in the fingerprint region, typically 500-600 cm⁻¹. |

Applications in Research and Development

The utility of this compound stems from its bifunctional nature. The bromine atom provides a site for C-C bond formation, while the conjugated acrylic acid moiety is a valuable pharmacophore and an electronically active component.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The thiophene ring is a well-established bioisostere for the benzene ring in drug design, often improving pharmacokinetic properties. The title compound serves as a starting point for creating more complex molecules with potential therapeutic applications. The bromine at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromothiophene core and various aryl or heteroaryl boronic acids.[5][6][7] This allows for the systematic exploration of chemical space to optimize biological activity.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Materials Science: Precursor for Organic Electronics

The extended π-conjugation of the thiophene-acrylate system makes this molecule and its derivatives promising candidates for organic semiconductors.[8][9] Polymerization or further derivatization can lead to materials used in:

-

Organic Photovoltaics (OPVs): As electron-donor or electron-acceptor components in the active layer of solar cells.

-

Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transport layers.

The Heck reaction can be used to couple the bromothiophene with various alkenes, extending the conjugated system and building precursors for novel polymers or dyes.[3][10][11][12] This reaction is key to synthesizing more complex conjugated molecules from the title compound.

Caption: Key steps of the Heck reaction catalytic cycle.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in its structural features. The presence of a reactive bromine atom allows for predictable and efficient molecular elaboration through established cross-coupling methodologies, making it a cornerstone for library synthesis in drug discovery. Simultaneously, its inherent conjugated electronic structure positions it as a foundational unit for the rational design of next-generation organic electronic materials. The synthetic accessibility and dual-mode reactivity of this compound ensure its continued relevance and application in advancing both pharmaceutical and material sciences.

References

- Feuer, A., et al. (2006). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. Synthesis, 2006(12), 1981-1988.

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

- Reddy, T. J., et al. (2017). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Letters in Drug Design & Discovery, 14(7), 835-842.

-

Al-Azzawi, F. (2018). The Knoevenagel Condensation. ResearchGate. Available at: [Link]

-

PubChem. This compound | C7H5BrO2S | CID 2059999. Available at: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available at: [Link]

- Boudour, M., et al. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 22(10), 1649.

- Sharma, G., et al. (2018). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 9(12), 5031-5045.

- El-Hiti, G. A., et al. (2013). (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1385.

-

ResearchGate. FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

- Grygorenko, O. O. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemistry – A European Journal, 26(55), 12494-12527.

- El-Hiti, G. A., et al. (2013). (E)-3-(4-Bromo-5-methyl-thio-phen-2-yl)acrylo-nitrile. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1385.

-

MySkinRecipes. 3-(5-Bromothiophen-2-yl)acrylic acid Building Blocks. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

- Rolfs, A., & Liebscher, J. (1998). 3-MORPHOLINO-2-PHENYLTHIOACRYLIC ACID MORPHOLIDE AND 5-(4-BROMOBENZOYL-2-(4-MORPHOLINO)-3-PHENYLTHIOPHENE. Organic Syntheses, 75, 161.

- Aslam, S., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions and evaluation of their biological potential. Chemistry Central Journal, 12(1), 1-9.

-

ResearchGate. FTIR spectrum of acrylic acid. Available at: [Link]

- Smith, B. C. (2023).

-

ResearchGate. Organic materials for organic electronic devices. Available at: [Link]

- Gligorovski, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

Sources

- 1. This compound | C7H5BrO2S | CID 2059999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:29079-97-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [myskinrecipes.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound | 50868-68-3 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 11. benchchem.com [benchchem.com]

- 12. Heck Reaction [organic-chemistry.org]

An In-Depth Guide to the Spectroscopic Characterization of (E)-3-(5-Bromothiophen-2-yl)acrylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

(E)-3-(5-Bromothiophen-2-yl)acrylic acid is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from the unique electronic properties of the substituted thiophene ring combined with the reactive potential of the acrylic acid moiety.[3][4] Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. We delve into the causal relationships between the molecular structure and the resulting spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Synthetic Context

Before interpreting spectroscopic data, it is crucial to understand the molecule's structure and likely synthetic origin. The title compound, with a molecular formula of C₇H₅BrO₂S and a molecular weight of 233.08 g/mol , features a thiophene ring substituted at the 2-position with an (E)-acrylic acid group and at the 5-position with a bromine atom.[5][6]

Plausible Synthetic Pathway: The Knoevenagel Condensation

A common and efficient method for synthesizing α,β-unsaturated acids like the target compound is the Knoevenagel condensation. This reaction provides essential context for anticipating potential impurities (e.g., starting materials) in a sample. The reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.

The logical synthetic precursor is 5-bromothiophene-2-carboxaldehyde. The reaction with malonic acid, typically in a solvent like pyridine which also acts as the catalyst, followed by heating to induce decarboxylation, yields the final (E)-acrylic acid product. The (E)-isomer is generally the thermodynamically favored product.

Caption: Plausible synthetic workflow via Knoevenagel condensation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of this compound. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides four key pieces of information: the number of signals (sets of equivalent protons), their chemical shift (electronic environment), their integration (proton ratio), and their splitting pattern (neighboring protons).

Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-COOH | > 10.0 | Broad Singlet | - | 1H |

| H-α | ~7.6 - 7.8 | Doublet | ~15.7 - 16.5 | 1H |

| H-3 | ~7.1 - 7.3 | Doublet | ~3.8 - 4.2 | 1H |

| H-4 | ~7.0 - 7.2 | Doublet | ~3.8 - 4.2 | 1H |

| H-β | ~6.2 - 6.4 | Doublet | ~15.7 - 16.5 | 1H |

Note: Predicted values are based on analysis of similar structures and general principles. Actual values may vary based on solvent and concentration.[7][8]

Interpretation and Causality:

-

Carboxylic Acid Proton (H-COOH): This proton is highly deshielded and appears as a broad singlet far downfield (>10 ppm) due to the strong electron-withdrawing effect of the adjacent oxygen atoms and its acidic, exchangeable nature.[8]

-

Vinyl Protons (H-α, H-β): These two protons are diastereotopic and appear as distinct doublets.

-

H-α: This proton is alpha to the carbonyl group and is deshielded by its electron-withdrawing character, placing it further downfield than H-β.

-

H-β: This proton is adjacent to the thiophene ring.

-

The Coupling Constant (Jαβ): The key diagnostic feature for the (E)-stereochemistry is a large coupling constant, typically between 15.7 and 16.5 Hz.[9][10][11] This large value is characteristic of a trans relationship between the two vinyl protons. A cis isomer would exhibit a much smaller J-value (typically 10-12 Hz).

-

-

Thiophene Protons (H-3, H-4):

-

The thiophene ring is aromatic, and its protons appear in the aromatic region (typically 7-8 ppm).[12]

-

The electron-withdrawing bromine at position 5 and the acrylic acid group at position 2 influence the electron density in the ring, affecting the precise chemical shifts of H-3 and H-4.[7] They appear as two distinct doublets, coupling only to each other with a typical thiophene J-coupling of 3.8-4.2 Hz.

-

Caption: Structure with proton assignments for NMR analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

Proton-decoupled ¹³C NMR simplifies the spectrum to single lines for each unique carbon atom, providing a map of the carbon skeleton.

Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 - 172 |

| C-2 (Thiophene) | ~140 - 145 |

| C-α | ~138 - 142 |

| C-3 (Thiophene) | ~130 - 134 |

| C-4 (Thiophene) | ~128 - 132 |

| C-β | ~120 - 125 |

| C-5 (Thiophene) | ~112 - 116 |

Note: Predicted values are based on analysis of similar structures and general principles.[7][8][10][11]

Interpretation and Causality:

-

Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing furthest downfield due to the double bond to one oxygen and a single bond to another.[8]

-

Thiophene Carbons (C2, C3, C4, C5): The chemical shifts are influenced by the substituents. C2 and C5 (α-carbons) and C3 and C4 (β-carbons) have different electronic environments.[7] The carbon bearing the bromine (C5) is shifted upfield due to the "heavy atom effect," while the carbon attached to the acrylic acid group (C2) is significantly deshielded.

-

Vinyl Carbons (Cα, Cβ): These carbons appear in the olefinic region. Cα is generally downfield of Cβ due to its proximity to the carbonyl group.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Tune and shim the spectrometer to achieve a homogeneous magnetic field. Lock the field frequency using the deuterium signal from the solvent.[7]

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals, including the broad acid proton, are captured.

-

Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds is typically sufficient.[7]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

-

Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[7]

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Very Broad |

| ~1680 - 1700 | C=O stretch | Conjugated Carboxylic Acid | Strong |

| ~1620 - 1640 | C=C stretch | Alkene | Medium |

| ~1400 - 1450 | C=C stretch | Thiophene Ring | Medium |

| ~970 - 990 | C-H bend (out-of-plane) | (E)-Alkene | Strong |

| ~1210 - 1320 | C-O stretch | Carboxylic Acid | Strong |

| ~600 - 700 | C-Br stretch | Bromo-thiophene | Medium-Weak |

Note: Frequencies are typical ranges and can be influenced by the molecular environment.

Interpretation and Causality:

-

The O-H Stretch (3300-2500 cm⁻¹): The most prominent feature of a carboxylic acid is the extremely broad O-H stretching band.[13] Its breadth is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of bond strengths and, therefore, vibrational frequencies.[14] This band often overlaps with C-H stretching signals.[13][15][16]

-

The C=O Stretch (~1680-1700 cm⁻¹): A strong, sharp peak in this region confirms the carbonyl group. For a typical saturated carboxylic acid, this peak is around 1710 cm⁻¹.[15][16] In this molecule, conjugation with both the vinyl group and the thiophene ring delocalizes the pi-electrons, weakening the C=O double bond character slightly and shifting the absorption to a lower frequency (a "red shift").[15][16]

-

The C=C Stretch (~1620-1640 cm⁻¹): This absorption, corresponding to the alkene double bond, is often of medium intensity.[17]

-

The (E)-Alkene C-H Bend (~970-990 cm⁻¹): A strong absorption in this region is highly diagnostic for a trans (or E) disubstituted alkene, arising from the out-of-plane C-H bending vibration. This provides confirmatory evidence for the stereochemistry determined by NMR.

Experimental Protocol: FT-IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electron Impact (EI) is a common ionization method for this type of molecule.

Expected Mass Spectrometric Data

| m/z Value | Ion Identity | Significance |

|---|---|---|

| 232 / 234 | [M]⁺ | Molecular Ion Peak (¹⁹Br / ⁸¹Br) |

| 187 / 189 | [M - COOH]⁺ | Loss of carboxylic acid group |

| 153 | [M - Br]⁺ | Loss of bromine radical |

| 111 | [C₄H₃S-C₂H₂]⁺ | Thiophene-vinyl fragment |

| 79 / 81 | [Br]⁺ | Bromine ion |

Interpretation and Causality:

-

The Molecular Ion Peak ([M]⁺): The most critical diagnostic feature is the presence of two peaks of almost equal intensity, separated by 2 m/z units (e.g., at 232 and 234).[18] This is the unmistakable signature of a compound containing one bromine atom, reflecting the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[18][19] The peak at the higher m/z corresponds to the molecular weight calculated with ⁸¹Br.

-

Fragmentation Pathway: Under the high energy of electron impact, the molecular ion fragments in predictable ways.

-

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (mass = 45), leading to a significant fragment ion.

-

Loss of Br: Cleavage of the C-Br bond results in the loss of a bromine radical (mass = 79 or 81).

-

Other Fragments: Further fragmentation of the thiophene ring and acrylic acid chain will produce smaller, characteristic ions.

-

Caption: Simplified major fragmentation pathways in EI-MS.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

-

Ionization: Volatilize the sample by heating the probe. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to generate the positively charged molecular ion and its fragments.

-

Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The structural elucidation of this compound is a self-validating process when NMR, IR, and MS are used in concert. ¹H NMR confirms the (E)-stereochemistry through the large vinyl coupling constant and maps the proton environment. ¹³C NMR details the carbon skeleton. FT-IR provides rapid confirmation of the essential carboxylic acid and alkene functional groups, with the C-H bend corroborating the (E)-geometry. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its characteristic isotopic signature. Together, these techniques provide an unambiguous and robust characterization essential for any subsequent application.

References

- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. (n.d.). BenchChem.

- Understanding the aromaticity of substituted thiophenes. (n.d.). BenchChem.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- This compound. (n.d.). BenchChem.

- How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. (2016, March 26). Dummies.com.

- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary.

- Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax.

- This compound. (n.d.). PubChem.

- Mass Spectrometry (MS) Fragmentation Patterns. (2025, September 24). Save My Exams.

- Topic 3: Mass Spectrometry (MS). (2018). University of Guelph.

- (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. (n.d.). National Center for Biotechnology Information.

- This compound. (n.d.). Sunway Pharm Ltd.

- Certificate of Analysis: this compound. (n.d.). ChemScene.

- 3-(2-Thienyl)acrylic acid. (n.d.). BenchChem.

- (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. (2013). ResearchGate.

- Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015). PubMed.

- This compound. (n.d.). MySkinRecipes.

- Infrared Spectroscopy of Polymers X: Polyacrylates. (2023). Spectroscopy Online.

Sources

- 1. 3-(5-Bromothiophen-2-yl)acrylic acid [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. 3-(2-Thienyl)acrylic acid | 1124-65-8 | Benchchem [benchchem.com]

- 4. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H5BrO2S | CID 2059999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS:29079-97-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 50868-68-3 | Benchchem [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 17. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 18. savemyexams.com [savemyexams.com]

- 19. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

13C NMR analysis of (E)-3-(5-Bromothiophen-2-YL)acrylic acid

An In-Depth Technical Guide to the 13C NMR Analysis of (E)-3-(5-Bromothiophen-2-YL)acrylic acid

Introduction

This compound, a substituted thiophene derivative, serves as a valuable building block in the synthesis of novel organic materials and bioactive molecules.[1] Its utility in fields ranging from conjugated polymers to pharmaceutical development necessitates unambiguous structural characterization. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct, high-resolution insight into the carbon skeleton of the molecule.[2][3]

This guide offers a comprehensive, field-proven approach to the 13C NMR analysis of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reliable structural elucidation.

Theoretical Framework: Understanding the Molecular Environment

A successful 13C NMR analysis begins with a theoretical understanding of the molecule's electronic landscape. The chemical shift of each carbon atom is exquisitely sensitive to its local environment. In this compound, we must consider the interplay of several factors.

The chemical structure with provisional numbering is as follows:

-

The Thiophene Ring (C2, C3, C4, C5): Thiophene is an aromatic heterocycle. Its carbons typically resonate in the aromatic region (~120-140 ppm).[4][5]

-

Substituent Effects on the Ring:

-

Bromine (at C5): The bromine atom exerts two primary effects. Its electronegativity has a deshielding effect, but more significantly, the "heavy atom effect" induces substantial shielding (an upfield shift) on the directly attached carbon (C5).[6] Its influence on other ring carbons (C2, C3, C4) is also significant and can be predicted by comparing it to other substituted thiophenes.[7][8][9]

-

Acrylic Acid Group (at C2): This electron-withdrawing group is conjugated with the thiophene ring. It will deshield the carbon it is attached to (C2) and influence the electron density around the ring, affecting the chemical shifts of C3, C4, and C5.[10][11]

-

-

The Acrylic Acid Side Chain (C6, C7, C9):

-

Olefinic Carbons (C6, C7): These sp² hybridized carbons will appear in the alkene region of the spectrum (typically 110-150 ppm).[12] Their precise shifts are influenced by conjugation with both the thiophene ring and the carbonyl group.

-

Carbonyl Carbon (C9): The carboxylic acid carbon is significantly deshielded due to the attached electronegative oxygen atoms and will appear far downfield, typically in the 165-185 ppm range.[12]

-

Predicted 13C NMR Chemical Shift Data

While an experimental spectrum is the gold standard, prediction is a vital first step in guiding peak assignment. The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values are derived from computational prediction tools and analysis of substituent effects in similar compounds.[13][14][15]

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |

| C9 | Carboxylic Acid (C=O) | 170.5 |

| C2 | Thiophene (C-vinyl) | 144.1 |

| C6 | Alkene (β-carbon) | 138.2 |

| C4 | Thiophene (CH) | 131.5 |

| C3 | Thiophene (CH) | 129.8 |

| C7 | Alkene (α-carbon) | 119.3 |

| C5 | Thiophene (C-Br) | 115.8 |

A Validated Experimental Protocol for 13C NMR Acquisition

This protocol is designed to generate a high-quality, unambiguous 13C NMR spectrum. The trustworthiness of the final data relies on meticulous execution at each stage.

Sample Preparation

-

Compound Weighing: Accurately weigh 15-25 mg of this compound. A higher concentration is needed for 13C NMR compared to 1H NMR due to the low natural abundance (1.1%) of the 13C isotope.[16]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often an excellent choice for carboxylic acids as it can prevent peak broadening of the acidic proton through hydrogen bonding, although for 13C analysis, CDCl₃ is also commonly used.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as the internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the final solution to a 5 mm NMR tube. Ensure the sample height in the tube is sufficient to be within the detector coil region (typically ~4 cm).

Instrument Setup and Calibration

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. A stable lock is critical for spectral resolution.

-

Tuning and Matching: Tune and match the 13C probe to the correct frequency. This step maximizes the instrument's sensitivity and the efficiency of the radiofrequency pulses.

-

Shimming: Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical lineshapes.

Data Acquisition

For a standard characterization spectrum, a proton-decoupled experiment is optimal, simplifying the spectrum by collapsing all 1H-13C couplings into single lines for each unique carbon.[17]

-

Pulse Sequence: Select a standard single-pulse sequence with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

-

Acquisition Parameters:

-

Spectral Width (SW): Set to a range that encompasses all expected signals, typically 220-240 ppm.

-

Number of Scans (NS): A significantly larger number of scans is required for 13C than for 1H. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise (S/N) ratio.[7]

-

Relaxation Delay (D1): Set a delay of 2 seconds. This provides a good compromise between signal intensity and experiment time for a qualitative spectrum. For truly quantitative results, much longer delays (5 times the longest T1 relaxation time) are necessary, but this is often impractical for routine analysis.[18]

-

Acquisition Time (AQ): Typically set around 1-2 seconds to ensure good digital resolution.

-

Data Processing and Structural Verification

-

Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to the Free Induction Decay (FID) to improve the S/N ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or by referencing the known solvent residual peak (e.g., CDCl₃ at 77.16 ppm).[19]

-

Peak Assignment: Correlate the peaks in the processed spectrum with the predicted chemical shifts from the table above. Use fundamental principles to confirm assignments: the carbonyl peak (C9) will be the furthest downfield, the carbon attached to bromine (C5) should be significantly upfield, and the remaining aromatic and olefinic carbons will reside in the 115-145 ppm region. For unambiguous assignment, especially of the thiophene CH carbons (C3 and C4), advanced 2D NMR experiments like HSQC and HMBC may be required.[16]

13C NMR Analysis Workflow

The following diagram illustrates the logical workflow for the complete analysis, from sample preparation to final structural confirmation.

References

- 1. This compound | 50868-68-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. oipub.com [oipub.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. Visualizer loader [nmrdb.org]

- 15. researchgate.net [researchgate.net]

- 16. nmr.ceitec.cz [nmr.ceitec.cz]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. rsc.org [rsc.org]

(E)-3-(5-Bromothiophen-2-YL)acrylic acid: An In-depth Technical Guide to its FT-IR Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (E)-3-(5-Bromothiophen-2-YL)acrylic acid. The document outlines the theoretical underpinnings of FT-IR spectroscopy as it applies to this molecule, details a standard experimental protocol for data acquisition, and offers an in-depth interpretation of the resulting spectrum. Key vibrational modes are assigned to their corresponding functional groups, providing a molecular fingerprint for this compound. This guide is intended to serve as a valuable resource for scientists engaged in the characterization of organic molecules and in the field of drug development.

Introduction: The Significance of Spectroscopic Characterization

This compound is a multifaceted organic compound featuring a carboxylic acid, an alkene, and a brominated thiophene ring.[1] The unique electronic and structural characteristics imparted by these functional groups make FT-IR spectroscopy an indispensable tool for its unambiguous identification and for assessing its purity. FT-IR spectroscopy probes the vibrational transitions within a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a distinct pattern of absorption bands, each corresponding to a specific molecular motion, thereby offering a detailed structural profile of the compound.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

A robust and reproducible experimental procedure is fundamental to obtaining a high-quality FT-IR spectrum. The following protocol details the use of the Attenuated Total Reflectance (ATR) method, a widely adopted technique for the analysis of solid samples.

Instrumentation and Sample Preparation

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

-

Procedure:

-

Background Scan: Prior to sample analysis, a background spectrum is collected with the clean, empty ATR crystal. This is a critical step to negate the influence of atmospheric components like CO₂ and water vapor.

-

Sample Application: A small quantity of the solid this compound is placed onto the ATR crystal.

-

Contact: A pressure clamp is applied to ensure intimate contact between the sample and the crystal surface, which is essential for a strong signal.

-

Data Acquisition Parameters

| Parameter | Value | Rationale |

| Spectral Range | 4000 - 400 cm⁻¹ | This range covers the fundamental vibrational modes of most organic functional groups. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail for resolving most characteristic peaks without excessive noise. |

| Number of Scans | 32 | Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum. |

In-depth Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is a composite of the vibrational signatures of its constituent parts: the carboxylic acid, the trans-alkene, and the 2,5-disubstituted bromothiophene ring.

Workflow for FT-IR Spectral Interpretation

Caption: A systematic workflow for the acquisition, processing, and interpretation of an FT-IR spectrum.

Table of Characteristic Vibrational Modes

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity & Description |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, very broad band due to extensive hydrogen bonding.[2][3] |

| ~3100 | =C-H stretch | Thiophene Ring & Alkene | Weak to medium, appearing just above the sp³ C-H region.[4][5] |

| ~1700 - 1680 | C=O stretch | Conjugated Carboxylic Acid | Strong, sharp peak. Conjugation with the C=C bond lowers the frequency.[2] |

| ~1625 | C=C stretch | Alkene | Medium intensity, characteristic of the carbon-carbon double bond.[5] |

| 1600 - 1400 | C=C stretch (in-ring) | Thiophene Ring | Multiple bands of variable intensity.[6] |

| 1470 - 1450 | C-H bend (scissoring) | Alkane moieties (if any) | Medium intensity.[3] |

| 1320 - 1000 | C-O stretch | Carboxylic Acid | Strong intensity.[2][7] |

| ~980 | =C-H bend (out-of-plane) | trans-Alkene | Strong, characteristic "wag" confirming (E)-stereochemistry.[5] |

| ~800 | C-H bend (out-of-plane) | 2,5-disubstituted Thiophene | Medium to strong, indicative of the substitution pattern.[4][8] |

| 690 - 515 | C-Br stretch | Bromo-substituent | Weak to medium, located in the lower fingerprint region.[9] |

Detailed Mechanistic Interpretation

-

The Carboxylic Acid Moiety: The most discernible feature is the exceptionally broad O-H stretching band from 3300-2500 cm⁻¹, a classic indicator of the hydrogen-bonded dimeric structure of carboxylic acids.[2] The intense, sharp absorption around 1700-1680 cm⁻¹ is attributed to the C=O stretch. Its position at a slightly lower wavenumber than a saturated acid is a direct result of electronic conjugation with the adjacent double bond.[2]

-

The Alkene and Thiophene C-H Stretches: Aromatic and vinylic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.[5] These are expected to be present for the thiophene ring and the acrylic double bond.

-

Alkene and Thiophene C=C Stretches: The C=C stretching of the acrylic portion is observed around 1625 cm⁻¹.[5] The thiophene ring itself gives rise to a series of C=C stretching bands between 1600 and 1400 cm⁻¹.[6]

-

The Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of structural information.

-

Stereochemistry Confirmation: A strong band around 980 cm⁻¹ is critically important, as it corresponds to the out-of-plane C-H bending of a trans-disubstituted alkene, confirming the (E)-configuration of the molecule.[5]

-

Substitution Pattern: The out-of-plane C-H bending for a 2,5-disubstituted thiophene ring is typically observed around 800 cm⁻¹.[4][8]

-

Carbon-Halogen Bond: The C-Br stretching vibration is expected in the lower frequency range of 690-515 cm⁻¹, though it may be weak.[9]

-

Conclusion

The FT-IR spectrum of this compound offers a definitive and detailed structural confirmation. The key diagnostic peaks—the broad carboxylic O-H stretch, the conjugated carbonyl C=O stretch, the trans-alkene C-H out-of-plane bend, and the characteristic vibrations of the 2,5-disubstituted thiophene ring—collectively provide an unequivocal molecular fingerprint. This guide serves as a practical reference for the accurate acquisition and rigorous interpretation of the FT-IR spectrum of this and structurally related compounds, underscoring the technique's pivotal role in modern chemical analysis and drug development.

References

- Vertex AI Search. (2025).

- Spectroscopy Online. (2023).

- ResearchGate. (n.d.). FT-IR spectra of acrylic acid (AA), poly acrylic acid hydrogel (PAA) and Ag-PAA nanocomposite.

- J-Stage. (n.d.).

- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- ResearchGate. (n.d.). FTIR spectrum of acrylic acid.

- University of California, Santa Cruz. (n.d.). IR Tables.

- ACS Publications. (n.d.). In Situ FTIR-ATR Examination of Poly(acrylic acid)

- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide.

- International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article.

- SpectraBase. (n.d.). Acrylic acid - Optional[FTIR] - Spectrum.

- University of Colorado Boulder. (n.d.). IR: alkyl halides.

- Science and Technology Facilities Council (STFC). (n.d.). Structure and vibrational spectra of 2,5-diiodothiophene: a model for polythiophene - ePubs.

- The Journal of Physical Chemistry C. (n.d.). Structure and Vibrational Spectra of 2,5-Diiodothiophene: A Model for Polythiophene.

- National Institutes of Health. (n.d.). 2,5-Dihydrothiophene | C4H6S | CID 137168 - PubChem.

- ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c)

- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.

- National Institutes of Health. (n.d.). This compound | C7H5BrO2S | CID 2059999 - PubChem.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:29079-97-8.

- University of Colorado Boulder. (n.d.). IR Chart.

- Benchchem. (n.d.). This compound | 50868-68-3.

- ResearchGate. (n.d.). Vibrational Spectra and Calculations on Substituted Terthiophenes | Request PDF.

- RJPBCS. (2016).

Sources

- 1. This compound | C7H5BrO2S | CID 2059999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to (E)-3-(5-Bromothiophen-2-yl)acrylic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Thiophene Building Block

(E)-3-(5-Bromothiophen-2-yl)acrylic acid is a specialized organic compound that holds considerable interest for researchers in medicinal chemistry and materials science. Its molecular architecture, featuring a brominated thiophene ring conjugated to an acrylic acid moiety, provides a unique combination of reactivity and structural features. The thiophene ring is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to modulate biological activity.[1][2] The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of more complex molecular frameworks.[3] Furthermore, the acrylic acid group is a key functional component, acting as a Michael acceptor and a precursor for various derivatives, making this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[3]

This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₂S | [4] |

| Molecular Weight | 233.08 g/mol | [4] |

| CAS Number | 50868-68-3 | [5] |

| Appearance | Solid | [1] |

| Predicted Boiling Point | 350.1 ± 32.0 °C | [1] |

| Predicted pKa | 4.03 ± 0.10 | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, malonic acid.

Reaction Rationale

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. The reaction is typically catalyzed by a weak base, such as pyridine or piperidine, which deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde (5-bromo-2-thiophenecarboxaldehyde). The subsequent dehydration of the aldol-type intermediate is often spontaneous or can be facilitated by heat, leading to the formation of the α,β-unsaturated carboxylic acid. The "E" stereochemistry of the double bond is generally favored due to thermodynamic stability.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound.

Materials:

-

5-Bromo-2-thiophenecarboxaldehyde[6]

-

Malonic Acid

-

Pyridine (as both solvent and catalyst)

-

Piperidine (catalytic amount, optional)

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-thiophenecarboxaldehyde (1 equivalent) and malonic acid (1.1 to 1.5 equivalents) in pyridine.

-

Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 115 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a solid.

Structural Elucidation and Spectroscopic Characterization

The unambiguous identification and confirmation of the molecular structure of this compound are achieved through a combination of modern spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) in ppm are as follows:

-

Vinyl Protons: Two doublets are expected for the acrylic acid protons, typically in the range of 6.0-8.0 ppm. The large coupling constant (J > 15 Hz) between these two protons is characteristic of a trans (E) configuration.

-

Thiophene Protons: Two doublets corresponding to the protons on the thiophene ring are expected. Their chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the acrylic acid group.

-

Carboxylic Acid Proton: A broad singlet is anticipated at a downfield chemical shift, typically greater than 10 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the different carbon environments within the molecule. Key predicted resonances include:

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected around 170 ppm.

-

Olefinic Carbons: Two signals for the carbons of the C=C double bond.

-

Thiophene Carbons: Signals corresponding to the four distinct carbons of the brominated thiophene ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in the molecule. Characteristic stretching vibrations are expected at the following approximate wavenumbers (cm⁻¹):

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption around 1700 cm⁻¹.

-

C=C Stretch (Alkene and Aromatic): Absorptions in the 1600-1650 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (233.08 g/mol ). A characteristic isotopic pattern for the presence of one bromine atom (approximately 1:1 ratio for M and M+2 peaks) will be observed, confirming the presence of bromine in the molecule.

Applications in Drug Discovery and Materials Science

This compound is a valuable building block for the synthesis of more complex molecules with potential applications in both drug discovery and materials science.

Medicinal Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The acrylic acid moiety can be readily converted into amides and esters, allowing for the exploration of structure-activity relationships. The bromine atom provides a site for further functionalization through cross-coupling reactions, enabling the synthesis of novel derivatives with potentially enhanced biological profiles. For instance, derivatives of this compound could be explored as inhibitors of specific enzymes or as ligands for various receptors.

Materials Science

The conjugated system formed by the thiophene ring and the acrylic acid group imparts interesting electronic and photophysical properties to the molecule. This makes it a potential precursor for the synthesis of organic semiconductors, conjugated polymers, and dyes for applications in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and sensors.[3] The bromine atom can be utilized for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Conclusion

This compound is a versatile and valuable synthetic intermediate. Its straightforward synthesis via the Knoevenagel condensation, coupled with the dual reactivity of the acrylic acid and the brominated thiophene moieties, makes it an attractive starting material for the development of novel compounds in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in these fields.

References

-

Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Organic Syntheses. Retrieved from [Link]

-